Product packaging for 4-Bromo-6-(trifluoromethyl)nicotinic acid(Cat. No.:CAS No. 1060810-71-0)

4-Bromo-6-(trifluoromethyl)nicotinic acid

Cat. No.: B1379000
CAS No.: 1060810-71-0
M. Wt: 270 g/mol
InChI Key: LWVCDUWLIWOLBB-UHFFFAOYSA-N
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Description

4-Bromo-6-(trifluoromethyl)nicotinic acid (CAS 106081-71-0) is a high-value nicotinic acid derivative designed for research and development applications. This compound features a pyridine ring system substituted with both bromine and trifluoromethyl functional groups, making it a versatile building block in organic synthesis and medicinal chemistry. The molecular formula is C₇H₃BrF₃NO₂, with a molecular weight of 270.00 . The bromine substituent serves as a reactive handle for cross-coupling reactions, enabling the construction of more complex molecular architectures. The presence of the electron-withdrawing trifluoromethyl group can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity, which are key parameters in the design of agrochemicals and pharmaceuticals . As a nicotinic acid derivative, it is related to a class of compounds with significant pharmacological interest, though its specific research applications are distinct from the lipid-modifying effects of the parent nicotinic acid molecule . This product is provided with a purity of ≥95% . It is recommended to be stored sealed in a dry environment, under an inert atmosphere at 2-8°C . This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . Researchers should refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for research and further manufacturing purposes only. It is not intended for direct human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrF3NO2 B1379000 4-Bromo-6-(trifluoromethyl)nicotinic acid CAS No. 1060810-71-0

Properties

IUPAC Name

4-bromo-6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVCDUWLIWOLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060810-71-0
Record name 4-Bromo-6-(trifluoromethyl) nicotinic acid
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Preparation Methods

Direct Bromination of Trifluoromethylated Nicotinic Precursors

Overview:
This approach involves selective bromination of a pre-formed trifluoromethylated nicotinic acid or its derivatives. The key is to control regioselectivity to obtain the desired 4-bromo-6-(trifluoromethyl) substitution pattern.

Methodology:

  • Starting from 4-trifluoromethyl nicotinic acid or its methyl ester, bromination is carried out using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of radical initiators or Lewis acids.
  • Reaction conditions are optimized to favor substitution at the 6-position, often involving controlled temperature and solvent systems like acetic acid or dichloromethane.

Reaction Conditions & Data:

Step Reagent Solvent Temperature Yield Notes
Bromination NBS or Br₂ Acetic acid/dichloromethane 0-25°C ~70-85% Regioselectivity critical

Research Findings:

  • Controlled bromination has been successfully demonstrated in patent CN101851193A, where regioselective halogenation was achieved via radical pathways, ensuring minimal polybromination.

Halogen Exchange and Functional Group Transformation

Overview:
An alternative involves starting from a more accessible nicotinic acid derivative, such as 6-(trifluoromethyl)nicotinic acid, followed by halogen exchange at the 4-position.

Methodology:

  • Synthesize 6-(trifluoromethyl)nicotinic acid via established routes (see below).
  • Subject the compound to bromination conditions that favor substitution at the 4-position, possibly through electrophilic aromatic substitution or via directed halogenation using halogenating agents like bromine or NBS under catalytic conditions.

Reaction Conditions & Data:

Step Reagent Catalyst Solvent Temperature Yield Notes
Bromination Br₂ FeBr₃ or AlBr₃ Acetic acid 0-50°C ~65-75% Regioselectivity depends on directing groups

Research Findings:

  • The use of Lewis acids enhances regioselectivity, and optimized conditions have been reported to yield the desired 4-bromo derivative with high purity.

Multi-step Synthesis via Pyridine Ring Functionalization

Overview:
This method involves constructing the pyridine ring with the trifluoromethyl group, followed by selective halogenation and oxidation steps to introduce the bromine atom at the 4-position.

Stepwise Process:

  • Step 1: Synthesis of 6-(trifluoromethyl)nicotinic acid via established routes, such as the reaction of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine with phosphorus oxychloride, followed by hydrolysis.

  • Step 2: Bromination at the 4-position using NBS or Br₂ under radical conditions, often with a radical initiator like AIBN or peroxides, to achieve regioselectivity.

  • Step 3: Purification via recrystallization or chromatography.

Reaction Conditions & Data:

Step Reagent Catalyst Solvent Temperature Yield Notes
Pyridine synthesis Ethyl trifluoroacetoacetate + cyanoacetamide Organic base Reflux 75-80°C Variable As per patent CN108191749B
Bromination NBS Radical initiator Toluene or acetic acid 50-80°C ~70% Regioselective at 4-position

Research Findings:

  • Synthesis routes involving pyridine ring construction followed by selective halogenation are well-documented, with yields typically exceeding 65% under optimized conditions.

Summary of Key Data

Method Starting Material Reagents Key Conditions Typical Yield Advantages Limitations
Direct Bromination Trifluoromethyl nicotinic acid derivatives NBS or Br₂ Room temp, controlled 70-85% Simple, direct Regioselectivity control
Halogen Exchange 6-(Trifluoromethyl)nicotinic acid Bromine, Lewis acids 0-50°C 65-75% High regioselectivity Requires prior synthesis
Pyridine Functionalization Pyridine ring synthesis + bromination NBS, radical initiators 50-80°C >65% Versatile Multi-step process

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted nicotinic acids.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-6-(trifluoromethyl)nicotinic acid has been studied for its potential therapeutic applications:

  • Antimicrobial Activity : Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. The incorporation of the bromine atom may enhance the biological activity of this compound against various pathogens .
  • Anticancer Properties : Some studies suggest that compounds with trifluoromethyl groups can inhibit cancer cell proliferation. The unique electronic properties of the trifluoromethyl group may contribute to interactions with biological targets involved in cancer progression .

Case Study: Antimicrobial Activity

A study published in the Journal of Pesticide Science demonstrated that derivatives of trifluoromethylpyridines, including this compound, showed promising results against resistant bacterial strains. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Agrochemicals

The compound's structure allows it to be utilized in the development of agrochemicals:

  • Pesticides : Trifluoromethylpyridines have been incorporated into several pesticide formulations due to their efficacy in targeting specific pests while minimizing toxicity to non-target organisms .
  • Herbicides : Research indicates that compounds similar to this compound can act as effective herbicides by inhibiting specific enzymes in plant metabolism, leading to selective weed control without harming crops .

Materials Science

In materials science, this compound is being explored for its potential applications in:

  • Polymer Chemistry : Its reactive functional groups can be utilized in polymer synthesis, enhancing material properties such as thermal stability and chemical resistance.
  • Nanotechnology : The compound's ability to form stable complexes with metals makes it a candidate for use in nanomaterials, particularly in catalysis and sensor applications.

Comparative Data Table

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAntimicrobial agentsDisruption of cell wall synthesis
Anticancer agentsInhibition of cancer cell proliferation
AgrochemicalsPesticidesTargeting specific pests
HerbicidesInhibition of plant metabolic enzymes
Materials SciencePolymer synthesisEnhanced thermal stability
NanotechnologyFormation of stable metal complexes

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethyl)nicotinic acid involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The bromine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of bromine and trifluoromethyl groups on the pyridine ring significantly influences electronic properties and biological activity. Below is a comparative analysis with analogous compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Substituent Positions Key Functional Groups Biological Activity/Applications
4-Bromo-6-(trifluoromethyl)nicotinic acid 1060810-71-0 4-Br, 6-CF₃ -COOH HIV-1 RT inhibition (precursor)
2-Bromo-6-(trifluoromethyl)nicotinic acid 749875-07-8 2-Br, 6-CF₃ -COOH Antimicrobial agent (under study)
6-Bromo-5-(trifluoromethyl)nicotinic acid 1805579-11-6 6-Br, 5-CF₃ -COOH No reported activity
2-Chloro-6-(trifluoromethyl)nicotinic acid 102243-12-9 2-Cl, 6-CF₃ -COOH Herbicide intermediate
5-Bromo-6-hydroxynicotinic acid 42333-78-8 5-Br, 6-OH -COOH Bacterial degradation intermediate

Physicochemical Properties

  • Acidity : The electron-withdrawing -CF₃ group increases the acidity of the carboxylic acid moiety (pKa ~3.1), enhancing solubility in polar solvents .
  • Lipophilicity : Bromine and -CF₃ groups collectively elevate logP values (~2.5), improving membrane permeability but reducing aqueous solubility .
  • Thermal Stability : Melting points range from 180–220°C, typical for halogenated nicotinic acids .

Biological Activity

4-Bromo-6-(trifluoromethyl)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a bromine atom and a trifluoromethyl group at specific positions on the pyridine ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves examining its interactions with various biological targets, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C7H3BrF3NO2\text{C}_7\text{H}_3\text{BrF}_3\text{NO}_2. The structural features that contribute to its biological activity include:

  • Bromine Atom : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl Group : Imparts unique electronic properties that can affect the compound's reactivity and interaction with biological molecules.

While specific pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound is limited, it is known to interact with various receptors similar to other nicotinic acid derivatives. Notably, it has been reported to interact with PUMA-G and HM74 receptors, which are involved in metabolic regulation and inflammatory responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies on related nicotinic acid derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Nicotinic acids are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Metabolic Regulation

The interaction with HM74 receptors implies a role in metabolic processes. Compounds that target these receptors can influence lipid metabolism and glucose homeostasis, indicating potential applications in treating metabolic disorders such as type 2 diabetes .

Study on Metabolic Effects

A study investigated the effects of nicotinic acid derivatives on metabolic parameters in animal models. The results indicated that compounds with similar structures to this compound significantly reduced serum triglyceride levels and improved insulin sensitivity. These findings support the notion that this compound could be beneficial in managing metabolic syndrome .

Antimicrobial Efficacy

In vitro studies demonstrated that derivatives of nicotinic acid exhibit varying degrees of antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The presence of bromine and trifluoromethyl groups was found to enhance this activity compared to their non-substituted counterparts.

Comparative Analysis

CompoundAntimicrobial ActivityAnti-inflammatory PotentialMetabolic Regulation
This compoundModerateYesYes
4-Bromo-3-(trifluoromethyl)nicotinic acidLowModerateNo
4-Chloro-6-(trifluoromethyl)nicotinic acidHighYesYes

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via halogenation or functional group interconversion of nicotinic acid derivatives. For example, bromination of 6-(trifluoromethyl)nicotinic acid using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is a common approach. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry to minimize side products (e.g., di-brominated analogs). Ethyl 2-bromo-4-(trifluoromethyl)nicotinate (CAS: see structure in ) may serve as a precursor, requiring hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity. For example, the trifluoromethyl group shows distinct ¹⁹F signals near -60 to -70 ppm .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acidic mobile phase) paired with high-resolution MS to verify molecular weight (C₇H₃BrF₃NO₂; theoretical MW: 284.0) and detect impurities .
  • Elemental Analysis : Validate Br and F content (±0.3% tolerance) to confirm stoichiometry .

Q. How does the stability of this compound vary under different storage conditions?

Answer: The compound is sensitive to moisture and light. Stability studies recommend:

  • Short-term : Store at 0–6°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis of the trifluoromethyl group .
  • Long-term : Lyophilized samples stored under argon at -20°C show >95% purity over 12 months .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

Answer: The bromine atom at the 4-position undergoes Suzuki-Miyaura coupling with arylboronic acids (e.g., 4-fluorophenylboronic acid; see ) using Pd(PPh₃)₄ as a catalyst. The trifluoromethyl group acts as an electron-withdrawing substituent, accelerating oxidative addition but potentially hindering transmetallation. DFT studies suggest that steric hindrance from the trifluoromethyl group necessitates higher temperatures (80–100°C) for effective coupling .

Q. How can computational modeling guide the design of derivatives based on this compound?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinities for target enzymes (e.g., kinase inhibitors). The nicotinic acid scaffold shows potential for hydrogen bonding with active-site residues .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. For example, replacing Br with Cl may reduce steric bulk but increase electrophilicity .

Q. How to resolve contradictory data in purity assessments between HPLC and elemental analysis?

Answer: Discrepancies often arise from:

  • Co-eluting impurities : Use orthogonal methods like ion-pair chromatography or 2D-LC to separate species with similar retention times .
  • Halogen variability : Confirm Br/F content via X-ray fluorescence (XRF) or combustion ion chromatography to rule out deviations from stoichiometry .

Methodological Notes

  • Contradiction Mitigation : When conflicting data arise (e.g., NMR vs. MS), validate with independent techniques like X-ray crystallography or isotopic labeling .
  • Safety Protocols : Use fluorinated gloves and fume hoods due to potential toxicity of brominated/trifluoromethyl intermediates .

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